(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid
Overview
Description
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid is a chiral compound with significant importance in organic chemistry. It is characterized by its unique structure, which includes a benzyl group attached to a cyclohexane ring with a carboxylic acid and a ketone functional group. The stereochemistry of the compound is defined by the (1S,2R) configuration, indicating the specific spatial arrangement of its atoms.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from cyclohexanone derivatives. The key steps include:
Formation of the cyclohexane ring: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the benzyl group: This step typically involves benzylation reactions using benzyl halides in the presence of a base.
Oxidation and carboxylation:
Industrial Production Methods
Industrial production of this compound often involves large-scale asymmetric synthesis using chiral catalysts to ensure high enantiomeric purity. The process may include:
Catalytic hydrogenation: Using chiral catalysts to selectively hydrogenate specific bonds.
Enzymatic resolution: Employing enzymes to separate enantiomers and obtain the desired (1S,2R) configuration.
Chemical Reactions Analysis
Types of Reactions
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid undergoes various chemical reactions, including:
Oxidation: The ketone group can be further oxidized to form carboxylic acids.
Reduction: The ketone group can be reduced to form secondary alcohols.
Substitution: The benzyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophiles such as amines or alkoxides.
Major Products Formed
Oxidation: Formation of dicarboxylic acids.
Reduction: Formation of secondary alcohols.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid has diverse applications in scientific research:
Chemistry: Used as a chiral building block in the synthesis of complex organic molecules.
Biology: Studied for its potential biological activity and interactions with enzymes.
Medicine: Investigated for its potential therapeutic properties and as a precursor in drug synthesis.
Industry: Utilized in the production of fine chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of (1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid involves its interaction with specific molecular targets. The compound can act as an inhibitor or activator of enzymes, depending on its structure and functional groups. The pathways involved may include:
Enzyme inhibition: Binding to the active site of enzymes and preventing substrate binding.
Signal transduction: Modulating signaling pathways by interacting with receptors or other proteins.
Comparison with Similar Compounds
Similar Compounds
(1R,2S)-2-benzyl-5-oxocyclohexane-1-carboxylic acid: The enantiomer of the compound with different stereochemistry.
2-benzylcyclohexanone: Lacks the carboxylic acid group.
Cyclohexane-1-carboxylic acid: Lacks the benzyl and ketone groups.
Uniqueness
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid is unique due to its specific (1S,2R) configuration, which imparts distinct chemical and biological properties. Its combination of functional groups makes it a versatile compound in various chemical reactions and applications.
Properties
IUPAC Name |
(1S,2R)-2-benzyl-5-oxocyclohexane-1-carboxylic acid | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16O3/c15-12-7-6-11(13(9-12)14(16)17)8-10-4-2-1-3-5-10/h1-5,11,13H,6-9H2,(H,16,17)/t11-,13+/m1/s1 | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RPYASTUWLRHTAX-YPMHNXCESA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(=O)CC(C1CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC(=O)C[C@@H]([C@H]1CC2=CC=CC=C2)C(=O)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16O3 | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801186156 | |
Record name | rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
232.27 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
307974-63-6 | |
Record name | rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=307974-63-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | rel-(1R,2S)-5-Oxo-2-(phenylmethyl)cyclohexanecarboxylic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID801186156 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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